![molecular formula C8H14O2 B14725897 2-Methyl-1,6-dioxaspiro[4.4]nonane CAS No. 5451-15-0](/img/structure/B14725897.png)
2-Methyl-1,6-dioxaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,6-dioxaspiro[44]nonane is a spiroketal compound with the molecular formula C8H14O2 It is characterized by a unique spirocyclic structure, where two oxygen atoms are incorporated into a nine-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,6-dioxaspiro[4.4]nonane typically involves the condensation of lactones with aliphatic compounds. One common method starts with the reaction of γ-hydroxy carboxylic acids to form lactones, which are then condensed in the presence of sodium ethoxide to yield a dilactone. This dilactone is subsequently converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, decarboxylation of the resulting acid is achieved by refluxing with water or a dilute mineral acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures higher yields and purity of the final product. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1,6-dioxaspiro[4.4]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,6-dioxaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: The compound has shown potential as a bioactive molecule with antibiotic, anti-anaphylactic, and antispasmodic properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and antimicrobial effects.
Industry: It is used as a catalyst in polymer manufacturing and as an attractant for certain insect species
Wirkmechanismus
The mechanism of action of 2-Methyl-1,6-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. For instance, its antibiotic properties are believed to result from its ability to disrupt bacterial cell wall synthesis. The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
1,6-Dioxaspiro[4.4]nonane: This compound shares a similar spirocyclic structure but lacks the methyl group at the 2-position.
2-Ethyl-1,6-dioxaspiro[4.4]nonane: Similar in structure but with an ethyl group instead of a methyl group at the 2-position.
Uniqueness: 2-Methyl-1,6-dioxaspiro[4.4]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
5451-15-0 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
2-methyl-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C8H14O2/c1-7-3-5-8(10-7)4-2-6-9-8/h7H,2-6H2,1H3 |
InChI-Schlüssel |
BFIGCVIVNGVQRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(O1)CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)
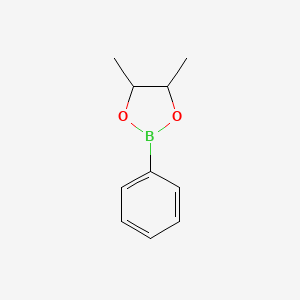


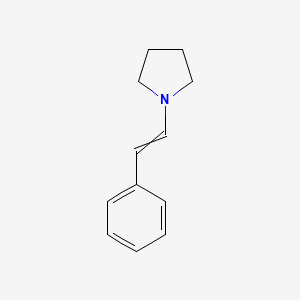
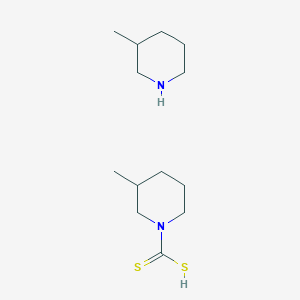



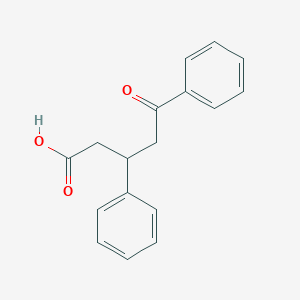
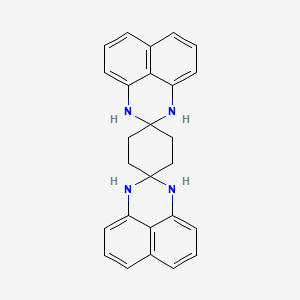
![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)
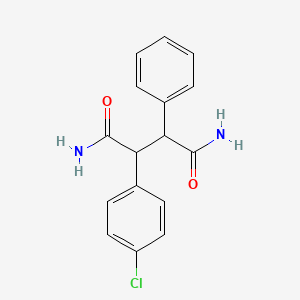
![Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy-](/img/structure/B14725913.png)
